BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide

α7 nAChR Positive Allosteric Modulator Calcium Flux Assay

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide, designated RGH‑857, is a synthetic, orally bioavailable, positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It was advanced to clinical candidacy by Gedeon Richter plc.

Molecular Formula C25H33NO5S
Molecular Weight 459.6 g/mol
Cat. No. B15098645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide
Molecular FormulaC25H33NO5S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3
InChIInChI=1S/C25H33NO5S/c1-3-4-5-6-16-31-24-13-9-21(10-14-24)25(27)26(22-15-17-32(28,29)19-22)18-20-7-11-23(30-2)12-8-20/h7-14,22H,3-6,15-19H2,1-2H3
InChIKeyBSAOXYUUCIQNCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide (RGH‑857): A Clinical‑Stage α7 nAChR Positive Allosteric Modulator for Cognitive Disorders


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide, designated RGH‑857, is a synthetic, orally bioavailable, positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It was advanced to clinical candidacy by Gedeon Richter plc. following a systematic hit‑to‑lead program that originated from a 1,1‑dioxo‑thiadiazine scaffold [1]. The molecule bears a distinctive benzamide core decorated with a hexyloxy chain and a methoxybenzyl‑substituted tetrahydrothiophene‑1,1‑dioxide moiety, which together confer a balanced physicochemical and pharmacological profile [1]. RGH‑857 demonstrated significant oral efficacy in preclinical models of scopolamine‑induced amnesia and natural forgetting, positioning it as a differentiated development candidate for cognitive decline [1].

Why N‑(1,1‑Dioxidotetrahydrothiophen‑3‑yl)‑4‑(hexyloxy)‑N‑(4‑methoxybenzyl)benzamide Cannot Be Replaced by In‑Class α7 PAMs


α7 nAChR positive allosteric modulators comprise structurally heterogeneous chemotypes (e.g., thiadiazine dioxides, pyrroloquinoxalines, oxadiazoles) that differ profoundly in their binding site, cooperativity with the orthosteric agonist, and selectivity against other nAChR subtypes [1]. Because PAM activity depends on the precise three‑dimensional arrangement of the modulator relative to the receptor’s allosteric pocket, even minor alterations to the benzamide periphery — such as replacing the hexyloxy chain with a pentyloxy or ethoxy group, or exchanging the methoxybenzyl appendage for a chlorobenzyl group — can dramatically shift functional potency, subtype selectivity, or blood–brain barrier penetration [1]. Consequently, in‑class analogs cannot be freely interchanged without risking loss of the carefully optimized balance between in vitro potency, oral bioavailability, and in vivo procognitive efficacy that defines RGH‑857 [1].

Head‑to‑Head Quantitative Evidence for RGH‑857 Differentiation Among α7 nAChR PAMs


RGH‑857 Exceeds the In‑Vitro Potency of the Predecessor Lead Compound 25 at the Human α7 nAChR

In a human α7 nAChR calcium‑flux assay performed on GH4C1 cells co‑expressing the receptor and the α4‑β2‑α7 chimera, RGH‑857 (compound 51) potentiated acetylcholine‑evoked responses with markedly higher potency than the earlier lead compound 25 [1]. The shift from lead 25 to RGH‑857 was driven by optimization of the benzamide periphery, illustrating that the hexyloxy–methoxybenzyl combination is critical for achieving the desired nanomolar‑range PAM activity [1].

α7 nAChR Positive Allosteric Modulator Calcium Flux Assay

RGH‑857 Demonstrates Superior Lipophilic Ligand Efficiency (LLE) Compared to Other HTS‑Derived PAM Chemotypes

During the hit‑to‑lead campaign, the 1,1‑dioxo‑thiadiazine scaffold that ultimately yielded RGH‑857 was distinguished by an unusually low logD₇.₄ value (1.8) relative to other screening hits, which typically exhibited logD₇.₄ > 3.0 [1]. RGH‑857 maintained this low lipophilicity (logD₇.₄ = 2.1, LLE = 7.9) while achieving sub‑nanomolar potency, whereas the reference PAM A‑582941 displayed a logD₇.₄ of 3.4 and an LLE of 5.2 under identical shake‑flask conditions [1].

Lipophilic Ligand Efficiency Physicochemical Profiling Lead Optimization

RGH‑857 Reverses Scopolamine‑Induced Amnesia with Oral Efficacy Superior to Vehicle and Comparable to Donepezil

In the rat novel object recognition (NOR) test, oral administration of RGH‑857 (3 mg/kg) fully reversed scopolamine‑induced memory impairment, restoring the discrimination index to 0.65 ± 0.05, significantly higher than the scopolamine‑vehicle group (0.35 ± 0.04, p < 0.01) [1]. The positive control donepezil (1 mg/kg, i.p.) produced a discrimination index of 0.68 ± 0.06 under the same conditions [1].

Novel Object Recognition Cognitive Enhancement Scopolamine Amnesia Model

RGH‑857 Exhibits Minimal Off‑Target Activity Across a Broad Panel of Receptors, Enzymes, and Ion Channels

RGH‑857 was profiled at a concentration of 10 µM against a panel of 68 clinically relevant receptors, ion channels, and enzymes. Only one off‑target (σ₂ receptor) showed >50% inhibition at this concentration, whereas the structurally related PAM PNU‑120596 inhibited five targets significantly at 10 µM in the same assay platform [1].

Selectivity Profiling Safety Pharmacology CEREP Panel

Optimal Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide (RGH-857)


Preclinical Efficacy Models of Cholinergic Cognitive Deficit

RGH‑857’s demonstrated ability to fully reverse scopolamine‑induced amnesia in rat NOR with oral dosing [1] makes it a first‑line tool compound for laboratories investigating the α7 nAChR hypothesis in cognitive decline. Its procognitive efficacy, directly benchmarked against donepezil, supports its use in head‑to‑head preclinical comparisons where a PAM mechanism is sought over acetylcholinesterase inhibition.

Structure–Activity Relationship (SAR) Campaigns Targeting Allosteric Modulation of α7 nAChR

The 15‑fold potency enhancement from lead 25 to RGH‑857, combined with its superior LLE (7.9 vs. 5.2 for A‑582941) [1], positions this compound as a high‑quality reference ligand for SAR exploration. Medicinal chemistry teams can use RGH‑857 as a benchmark to evaluate new PAM chemotypes in calcium‑flux assays while maintaining an optimized lipophilicity window.

Selectivity and Off‑Target Profiling in nAChR Drug Discovery

With only a single significant off‑target identified in a broad CEREP panel (σ₂ receptor) versus five for PNU‑120596 [1], RGH‑857 serves as a clean control compound for selectivity profiling. Researchers can employ it to establish baseline safety margins when evaluating structurally novel α7 PAMs or when investigating the translational relevance of σ₂ receptor engagement.

Pharmacokinetic–Pharmacodynamic (PK/PD) Bridging Studies for CNS PAMs

RGH‑857’s balanced oral bioavailability and consistent in vivo efficacy in multiple cognitive paradigms [1] make it an ideal candidate for PK/PD modeling exercises. Its established exposure–response relationship allows translational scientists to correlate plasma and brain concentrations with cognitive improvement, facilitating the design of clinical dosing regimens for α7 PAM programs.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.